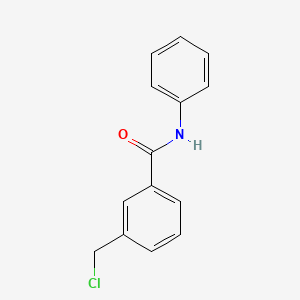

3-(chloromethyl)-N-phenylbenzamide

Description

Significance of Benzamide (B126) Scaffolds in Chemical Research

Benzamide and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry and drug discovery. nih.govnih.gov This designation stems from their ability to interact with a wide range of biological targets, attributed to their structural features that allow for hydrogen bonding, pi-pi stacking, and hydrophobic interactions. nih.gov These interactions are crucial for the binding of molecules to macromolecules, influencing their biological activity. nih.gov Consequently, the benzamide framework is a common feature in many pharmacologically active compounds with applications including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. mdpi.com The versatility of the benzamide scaffold allows for the introduction of various substituents, enabling detailed structure-activity relationship (SAR) studies to optimize their therapeutic potential. mdpi.com

Role of Halomethyl Functionalities in Organic Synthesis

The halomethyl group, which includes chloromethyl, is a key functional group in organic synthesis. fiveable.meteachy.app Its significance lies in its reactivity, particularly in nucleophilic substitution reactions. fiveable.me The halogen atom, being an effective leaving group, can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, facilitating the construction of more complex molecules. fiveable.me The presence of a chloromethyl group on an aromatic ring, as in 3-(chloromethyl)-N-phenylbenzamide, provides a reactive handle for further chemical modifications, making it a valuable intermediate in multi-step syntheses. researchgate.net

Academic Relevance of this compound as a Molecular Scaffold

The academic relevance of this compound arises from its potential as a building block for creating more complex molecules. The presence of both the stable benzamide linkage and the reactive chloromethyl group allows for selective chemical transformations. Researchers can utilize the chloromethyl group for introducing new functionalities while retaining the core benzamide structure. This dual reactivity makes it a valuable tool for synthesizing libraries of related compounds for various research purposes, including the exploration of new bioactive agents.

Overview of Research Objectives and Scope

This article aims to provide a focused and scientifically rigorous overview of this compound. The scope is strictly limited to its chemical properties, synthesis, and reactivity, based on available scientific literature. The objective is to present a clear and concise summary of the compound's chemical significance, avoiding any discussion of pharmacological applications or safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNYXVNDGOOLSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351325-32-1 | |

| Record name | 3-(chloromethyl)-N-phenylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloromethyl N Phenylbenzamide and Analogues

Conventional Synthetic Routes

Conventional methods for synthesizing 3-(chloromethyl)-N-phenylbenzamide typically rely on well-established chemical transformations. These routes often involve the formation of an amide bond and the introduction of a chloromethyl group in separate, sequential steps.

Amide Bond Formation Strategies

The creation of the amide bond is a crucial step in the synthesis of this compound. This is most commonly achieved by reacting an activated carboxylic acid derivative with an amine.

One of the most prevalent methods involves the use of an acid chloride, specifically 3-(chloromethyl)benzoyl chloride, which reacts with aniline to form the desired amide. sigmaaldrich.comshaalaa.comdoubtnut.com This reaction, a type of acylation, is often referred to as the Schotten-Baumann reaction. doubtnut.comvedantu.com The presence of a base, such as pyridine, can be used to neutralize the hydrochloric acid by-product and drive the reaction to completion. vedantu.comnih.gov

Alternatively, coupling reagents can be employed to facilitate the amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first synthesize the acid chloride. ucl.ac.uknumberanalytics.com Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). ucl.ac.uknumberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

| Reagent Class | Specific Example | Function |

| Acid Chlorides | 3-(chloromethyl)benzoyl chloride | Reacts directly with aniline. sigmaaldrich.comshaalaa.comdoubtnut.com |

| Coupling Reagents | EDC, TBTU | Activates the carboxylic acid for reaction with aniline. ucl.ac.uknumberanalytics.com |

Introduction of the Chloromethyl Group

The chloromethyl group is another key feature of the target molecule. A common strategy for its introduction is the chloromethylation of a benzoic acid derivative. google.com This reaction typically involves treating the aromatic ring with formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. researchgate.net However, this direct approach can be challenging with deactivated rings like benzoic acid. google.com

A more common and reliable method is to start with a precursor that already contains a related functional group. For instance, 3-methylbenzoic acid (m-toluic acid) can be subjected to chlorination to introduce the chloro group onto the methyl substituent. google.com

Stepwise Synthesis from Readily Available Precursors

A practical and widely used approach to synthesizing this compound involves a multi-step process starting from simple, commercially available chemicals. A representative synthetic route is as follows:

Preparation of 3-(Chloromethyl)benzoyl chloride : This key intermediate can be synthesized from 3-methylbenzoic acid. The process involves the chlorination of the methyl group, followed by the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride or oxalyl chloride. google.combenchchem.com Another route involves the reaction of trichloromethyl benzene with paraformaldehyde in the presence of a Lewis acid catalyst. google.comchemicalbook.com

Amidation : The synthesized 3-(chloromethyl)benzoyl chloride is then reacted with aniline. shaalaa.comdoubtnut.com This nucleophilic acyl substitution reaction readily forms the amide bond, yielding this compound. doubtnut.com

Modern and Catalytic Approaches

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly synthetic methods. This has led to the exploration of modern catalytic approaches for the synthesis of amides like this compound.

Transition-Metal-Catalyzed Transformations

Transition-metal catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity. snnu.edu.cn While direct application to the synthesis of this compound is still an area of active research, related transformations highlight the potential of this approach.

For instance, palladium-catalyzed reactions have been investigated for the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate, although this specific reaction was not successful in solution. publish.csiro.au However, the broader field of transition-metal-catalyzed amidation and cross-coupling reactions offers promising avenues for future synthetic strategies. nih.govnih.gov The use of N-heterocyclic carbenes (NHCs) as ligands in transition metal catalysis has shown great promise in a variety of bond-forming reactions. acs.orgresearchgate.net

Green Chemistry Principles in Amide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org In the context of amide synthesis, this translates to developing methods that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient. ucl.ac.ukacs.org

Catalytic methods for direct amidation, which avoid the use of stoichiometric activating agents, are a key focus of green chemistry. sigmaaldrich.com Boronic acids, for example, have been shown to catalyze the direct formation of amides from carboxylic acids and amines. ucl.ac.uk Another green approach is the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild, aqueous conditions. numberanalytics.comrsc.orgnih.gov These enzymatic methods are highly selective and generate minimal waste. rsc.orgnih.gov The development of solvent-free reaction conditions is another important aspect of green amide synthesis. semanticscholar.org

| Green Chemistry Approach | Description |

| Catalytic Direct Amidation | Uses catalysts like boronic acids to directly form amides from carboxylic acids and amines, reducing waste. ucl.ac.uk |

| Biocatalysis | Employs enzymes to form amide bonds under mild and environmentally friendly conditions. rsc.orgnih.gov |

| Solvent-Free Reactions | Conducts reactions without a solvent, minimizing waste and environmental impact. semanticscholar.org |

Chemo- and Regioselective Synthesis Strategies

The strategic synthesis of substituted benzamides, including this compound, often requires careful control of chemoselectivity and regioselectivity to achieve the desired substitution pattern and avoid unwanted side reactions. While specific literature detailing the chemo- and regioselective strategies exclusively for this compound is not extensively available, the principles can be inferred from methodologies applied to structurally similar compounds.

A key aspect of regioselectivity arises during the synthesis of the substituted precursors, such as the substituted benzoic acid or aniline. For instance, in the synthesis of complex carbazoles from chloroanilines, palladium-catalyzed Buchwald-Hartwig amination followed by C/N-arylation demonstrates a high degree of regioselectivity. nih.govresearchgate.net The choice of ligands and bases, such as H(PCy)₃BF₄ with K₃PO₄, can direct the C-H activation to a specific position on the aromatic ring. nih.gov

In the context of preparing polysubstituted thiophene carboxamides, a related class of aromatic amides, regioselectivity is achieved through successive direct lithiations. researchgate.net By carefully controlling the temperature and the sequence of adding electrophiles, specific positions on the thiophene ring can be functionalized selectively. This approach, starting from a simple thiophene, allows for the construction of a complex, tetra-substituted product in a controlled manner. researchgate.net

Chemoselectivity is crucial when multiple reactive functional groups are present in the reacting molecules. For example, in the synthesis of imidazole-based N-phenylbenzamide derivatives through a one-pot multicomponent reaction, the reaction proceeds by selectively forming the desired amide and imidazole rings without interfering with other functional groups like the dicyano moiety. nih.gov Similarly, when synthesizing N-hydroxy-aminobenzyloxyarylamide analogues, protective group strategies are employed to ensure that reactions occur at the intended sites. sci-hub.st For example, the hydroxyl group is protected during etherification and deprotected in a later step to yield the final product. sci-hub.st

The synthesis of N-(chloromethyl)-N-phenyl amino formyl chloride, a key intermediate for certain chloromethylated amide analogues, involves a two-step process where N-methyl aniline is first reacted with phosgene, followed by a selective chlorination of the methyl group. patsnap.comgoogle.com This chlorination is performed under specific temperature conditions with a catalyst or UV irradiation, highlighting the chemoselective nature of the reaction that targets the methyl group without affecting the aromatic rings or the carbamoyl chloride functionality. patsnap.comgoogle.com

Synthesis of Structurally Related N-Phenylbenzamide and Chloromethylbenzamide Analogues

The synthesis of N-phenylbenzamide and its analogues, including those with chloromethyl groups, typically involves the formation of an amide bond between a carboxylic acid or its derivative and an aniline. Several established methods are employed to achieve this transformation, with variations in starting materials, coupling agents, and reaction conditions.

A common and direct method is the reaction of a substituted benzoyl chloride with an appropriately substituted aniline. researchgate.netnanobioletters.com This nucleophilic acyl substitution is often carried out in the presence of a base, such as triethylamine, in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂). researchgate.netnanobioletters.com For instance, various substituted N-phenylbenzamides have been synthesized with excellent and pure yields by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea, which serves as the source of the N-phenyl group. researchgate.net

Another widely used approach involves the condensation of a benzoic acid derivative with an aniline using coupling reagents. Reagents such as N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) facilitate the amide bond formation. nih.gov This method is particularly useful for synthesizing libraries of analogues by varying the benzoic acid and amine components.

The synthesis of specific analogues often requires multi-step procedures. For the preparation of imidazole-based N-phenylbenzamide derivatives, a one-pot multicomponent reaction has been developed, reacting phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in ethanol with an acid catalyst. nih.gov This method provides the desired products in high yields (80-85%) after purification by recrystallization. nih.gov

For N-hydroxy-aminobenzyloxyarylamide analogues, the synthesis is more complex. It can start from a substituted 4-fluoro-2-hydroxybenzoic acid, which undergoes esterification, reaction with hydroxylamine, and intramolecular condensation to form a benzisoxazolone ring. sci-hub.st This intermediate is then N-protected, etherified with a suitable alcohol, and finally deprotected to yield the target compounds. sci-hub.st

The synthesis of chloromethyl analogues can be exemplified by the industrial process for N-chloromethyl-N-phenyl amino formyl chloride. This process starts with the chloroformylation of N-methylaniline with phosgene to produce N-methyl-N-phenyl amino formyl chloride. patsnap.comgoogle.com The intermediate is then chlorinated by feeding chlorine gas at elevated temperatures (60-130 °C), either with a catalyst or under UV irradiation, to selectively chlorinate the methyl group. patsnap.comgoogle.com

Below are tables summarizing the synthesis of various N-phenylbenzamide analogues.

Table 1: Synthesis of Substituted N-Phenylbenzamide Analogues via Amidation

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Yield | Reference |

| 3-Amino-4-methoxybenzoic acid | Various amines | DIC, HOBt | 3-Amino-4-methoxy-N-phenylbenzamide derivatives | Not specified | nih.gov |

| Substituted benzoyl chlorides | 1,3-Diphenylthiourea | Triethylamine, THF, 70°C, 4h | Substituted N-phenylbenzamides | High | researchgate.net |

| 4-Hydroxybenzoic acid (as acid chloride) | Aniline | CH₂Cl₂, rt, 8h | 4-Hydroxy-N-phenylbenzamide | 74% | nanobioletters.com |

| Benzoic acid (as acid chloride) | 4-Bromoaniline | CH₂Cl₂, rt, 8h | N-(4-Bromophenyl)benzamide | 72% | nanobioletters.com |

| Benzoic acid (as acid chloride) | p-Toluidine | CH₂Cl₂, rt, 8h | N-p-Tolylbenzamide | Not specified | nanobioletters.com |

Table 2: Multi-step Synthesis of N-Phenylbenzamide Analogues

| Reaction Type | Key Intermediates | Reagents/Conditions | Final Product Class | Yield | Reference |

| One-pot multicomponent reaction | Phthalic anhydride, anilines, 2,3-diaminomaleonitrile | Ethanol, HCl, reflux | Imidazole-based N-phenylbenzamides | 80-85% | nih.gov |

| Multi-step synthesis | Diamines, Thiophosgene, Benzene-1,2-diamine, EDC·HCl | DMF, 60°C | Bis(2-aminobenzimidazoles) | 15-61% | nih.gov |

| Multi-step synthesis | N-protected 4-fluoro-N,2-dihydroxybenzamides, various alcohols | CDI, Triphenylmethyl chloride, ZnCl₂ | N-Hydroxy-aminobenzyloxyarylamide analogues | Not specified | sci-hub.st |

| Two-step synthesis | N-methylaniline, Phosgene, Chlorine | Dichloroalkane, 20-70°C; then 60-130°C, catalyst or UV light | N-chloromethyl-N-phenyl amino formyl chloride | 98.5% | patsnap.comgoogle.com |

Reactivity and Mechanistic Investigations of 3 Chloromethyl N Phenylbenzamide

Nucleophilic Substitution Reactions at the Chloromethyl Moiety (SN1 and SN2 Pathways)

The chloromethyl group of 3-(chloromethyl)-N-phenylbenzamide is a primary benzylic halide, a class of compounds known for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction. nih.govmasterorganicchemistry.com Consequently, this compound can undergo nucleophilic substitution through both SN1 and SN2 pathways, with the predominant mechanism being influenced by the reaction conditions such as the nature of the nucleophile, the solvent, and the temperature. quora.com

The SN1 pathway involves a stepwise mechanism where the rate-determining step is the departure of the chloride ion to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.commasterorganicchemistry.com The positive charge is delocalized over the benzene ring, which significantly lowers the activation energy for its formation. quora.com The SN2 pathway, on the other hand, is a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the chloride ion departs. masterorganicchemistry.com The transition state of this process is also stabilized by the delocalization of electron density into the aromatic ring.

Theoretical studies on the hydrolysis of para-substituted benzyl (B1604629) chlorides have shown that the reaction mechanism can shift from SN1 to SN2 as the substituent on the phenyl ring changes from electron-donating to electron-withdrawing. nih.gov In the case of this compound, the N-phenylbenzamide substituent at the meta position will have an influence on the electron density of the reacting benzylic carbon, which in turn affects the relative rates of the SN1 and SN2 pathways.

Interactive Data Table: Factors Influencing SN1 vs. SN2 Pathways for Benzylic Halides

| Factor | Favors SN1 | Favors SN2 | Rationale for this compound |

| Substrate | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary benzylic halide, an SN2 pathway is generally favored, but the benzylic position allows for SN1 under appropriate conditions. masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., CN⁻, RS⁻) | The choice of nucleophile will be a key determinant of the reaction pathway. |

| Solvent | Polar protic solvents (e.g., water, alcohols) | Polar aprotic solvents (e.g., acetone, DMF) | The solvent can be chosen to selectively favor one pathway over the other. quora.com |

| Leaving Group | Good leaving groups | Good leaving groups | Chloride is a reasonably good leaving group, suitable for both pathways. |

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The benzamide core of this compound contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents will determine the position of further substitution. youtube.comyoutube.com

On the benzoyl ring, the -(CO)NHPh group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. organicchemistrytutor.comunizin.org The chloromethyl group (-CH₂Cl) is weakly deactivating due to the inductive effect of the chlorine atom. Therefore, electrophilic attack on this ring would be expected to be slow and directed to the positions meta to the amide group and ortho/para to the chloromethyl group.

Interactive Data Table: Directing Effects of Substituents in this compound for EAS

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |

| Benzoyl Ring | -C(O)NHPh | Electron-withdrawing (deactivating) | Meta | Positions 5 and 2 (relative to the -C(O)NHPh) |

| Benzoyl Ring | -CH₂Cl | Weakly electron-withdrawing (deactivating) | Ortho, Para | Positions 2, 4, and 6 (relative to the -CH₂Cl) |

| N-Phenyl Ring | -NHC(O)R | Electron-withdrawing (deactivating) but with resonance donation | Ortho, Para | Positions 2', 4', and 6' (relative to the -NHC(O)R) |

Carbonyl Reactivity of the Amide Linkage

Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.orglibretexts.org This is due to the resonance stabilization of the amide bond, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This delocalization reduces the electrophilicity of the carbonyl carbon. researchgate.netacs.org

Hydrolysis of the amide bond in this compound to yield 3-(chloromethyl)benzoic acid and aniline would require harsh conditions, such as prolonged heating in strong acid or base. libretexts.orglibretexts.orgarkat-usa.orgresearchgate.net Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orglibretexts.org Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. libretexts.orglibretexts.org

The electronic nature of the substituents on the aromatic rings can influence the rate of hydrolysis. Electron-withdrawing groups on the N-phenyl ring can make the nitrogen a better leaving group, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups on the benzoyl ring could slightly decrease the electrophilicity of the carbonyl carbon.

Radical Reactions and Single Electron Transfer Processes

The electrochemical reduction of benzylic halides, such as the chloromethyl group in this compound, can proceed through a single electron transfer mechanism. This process typically involves the transfer of an electron to the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, leading to its cleavage and the formation of a benzylic radical and a chloride anion. The specific mechanism can be influenced by the electrode material, the solvent, and the presence of mediators.

The benzylic radical formed from the reduction of the chloromethyl group is stabilized by resonance, with the unpaired electron delocalized over the adjacent aromatic ring. This stability makes its formation relatively facile compared to non-benzylic alkyl radicals. Once formed, this radical intermediate can undergo a variety of reactions, including:

Dimerization: Two benzylic radicals can combine to form a C-C bond, leading to a dimeric product.

Hydrogen atom abstraction: The radical can abstract a hydrogen atom from the solvent or another species to form 3-methyl-N-phenylbenzamide.

Further reduction: The radical can accept another electron to form a carbanion, which can then be protonated.

Rearrangement Reactions

While there are no widely reported rearrangement reactions specifically for this compound, several classical rearrangement reactions could potentially occur under specific conditions, involving the amide functionality or other parts of the molecule. bdu.ac.inbyjus.com

Hofmann Rearrangement: If the amide were a primary amide, it could undergo a Hofmann rearrangement to an amine with one less carbon atom. bdu.ac.in However, as a secondary amide, this is not a direct pathway for this compound.

Curtius Rearrangement: This rearrangement involves an acyl azide (B81097), which is not present in the starting material. byjus.com

Beckmann Rearrangement: This reaction transforms an oxime into an amide. byjus.com It is not directly applicable to the starting amide.

Fries Rearrangement: This rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring. bdu.ac.in This is not applicable to the structure of this compound.

It is conceivable that under certain conditions, such as in the presence of strong acids or Lewis acids, intramolecular cyclization or other rearrangements involving the various functional groups could be induced, but such reactivity would need to be experimentally verified.

Comprehensive Analysis of this compound Reveals Gaps in Mechanistic Understanding

Despite its potential utility as a reactive intermediate in organic synthesis, a thorough review of available scientific literature indicates a significant lack of detailed research into the reaction mechanisms and intermediates of this compound. While the synthesis and properties of various N-phenylbenzamide derivatives have been explored, particularly in the context of medicinal chemistry, specific mechanistic investigations into the reactivity of the chloromethyl group of this particular compound are not publicly available.

The core structure of this compound features a benzamide moiety and a reactive benzylic chloride. This combination suggests that the compound would readily participate in nucleophilic substitution reactions at the benzylic carbon. However, detailed kinetic studies, isolation or spectroscopic observation of intermediates, and computational modeling of reaction pathways for this specific molecule have not been reported in the reviewed literature.

In the absence of direct studies, the reactivity of this compound can be hypothetically considered based on the well-established principles of organic chemistry. The primary mode of reaction for the chloromethyl group is expected to be nucleophilic substitution, which could proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination thereof, depending on the reaction conditions such as the solvent, the nature of the nucleophile, and the temperature.

An S(_N)1 pathway would involve the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The presence of the N-phenylbenzamide group at the meta position would have a modest electronic influence on the stability of this intermediate. Subsequent attack by a nucleophile would lead to the final product.

Alternatively, an S(_N)2 mechanism would involve a concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride ion departs. The steric hindrance around the reactive center is not substantial, making this pathway plausible.

Without experimental data, it is not possible to definitively determine the predominant mechanism or to provide quantitative information on reaction rates and the influence of substituents on the phenyl rings. Furthermore, the potential for competing reactions, such as elimination or reactions involving the amide functionality under certain conditions, remains unexplored.

The absence of such fundamental research presents a notable gap in the understanding of this compound's chemical behavior. Detailed mechanistic studies would be invaluable for its effective utilization in the synthesis of more complex molecules and for the prediction of its reactivity profile. Such studies would typically involve:

Kinetic Analysis: Measuring reaction rates with various nucleophiles and in different solvents to elucidate the reaction order and the influence of reaction parameters.

Intermediate Trapping: Employing techniques to capture and characterize any transient intermediates, such as carbocations or other reactive species.

Computational Modeling: Using theoretical methods to calculate the energies of potential intermediates and transition states for different reaction pathways.

Product Studies: Detailed analysis of reaction products to identify major and minor species, providing insights into selectivity and potential side reactions.

Until such research is conducted and published, a comprehensive and scientifically accurate discussion of the reaction mechanisms and intermediates of this compound remains speculative.

Conversion of the Chloromethyl Group to Diverse Functionalities

The benzylic chloride of the chloromethyl group is a versatile synthetic handle, susceptible to nucleophilic substitution, allowing for its conversion into a wide array of other functional groups. thieme-connect.de This reactivity is fundamental for creating analogues with varied physicochemical properties such as polarity, hydrogen bonding capability, and chemical reactivity.

Azides: The chloromethyl group can be readily converted to an azidomethyl group via a nucleophilic substitution reaction with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds through a standard Sₙ2 mechanism. The resulting azide can serve as a precursor for synthesizing amines via reduction or for use in "click chemistry" reactions, such as the Huisgen cycloaddition. nih.gov

Alcohols: Hydrolysis of the chloromethyl group yields the corresponding hydroxymethyl derivative. This transformation can be accomplished by treating this compound with aqueous base, such as sodium hydroxide, or by a two-step process involving reaction with a carboxylate salt (e.g., sodium acetate) to form an ester intermediate, followed by hydrolysis. libretexts.org The resulting primary alcohol introduces a site for hydrogen bonding and further esterification or etherification reactions.

Amines: The synthesis of primary, secondary, or tertiary amines from the chloromethyl group is a common derivatization pathway. Reaction with ammonia (B1221849) can yield the primary aminomethyl derivative, although this can sometimes lead to over-alkylation. orgosolver.com More controlled methods, such as the Gabriel synthesis, involve reacting the chloromethyl compound with potassium phthalimide (B116566) followed by hydrolysis to cleanly produce the primary amine. libretexts.org Alternatively, direct reaction with primary or secondary amines can be used to synthesize the corresponding secondary or tertiary amine derivatives.

Carboxylic Acids: The chloromethyl group can be elaborated into a carboxymethyl group, thereby increasing the carbon chain length by one atom. A typical two-step procedure involves an initial reaction with sodium or potassium cyanide to form the corresponding nitrile, 3-(cyanomethyl)-N-phenylbenzamide. libretexts.org Subsequent acidic or basic hydrolysis of the nitrile functionality affords the desired carboxylic acid, 3-(carboxymethyl)-N-phenylbenzamide. britannica.com

The table below summarizes these key transformations.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| -CH₂Cl | 1. Sodium Azide (NaN₃) | -CH₂N₃ (Azide) | 3-(azidomethyl)-N-phenylbenzamide |

| -CH₂Cl | 1. Sodium Hydroxide (NaOH) | -CH₂OH (Alcohol) | 3-(hydroxymethyl)-N-phenylbenzamide |

| -CH₂Cl | 1. Potassium Phthalimide2. Hydrazine or Acid/Base Hydrolysis | -CH₂NH₂ (Amine) | 3-(aminomethyl)-N-phenylbenzamide |

| -CH₂Cl | 1. Sodium Cyanide (NaCN)2. H₃O⁺ or OH⁻, Heat | -CH₂COOH (Carboxylic Acid) | (2-oxo-2-(phenylamino)ethyl)benzoic acid |

Functionalization of the N-Phenyl Moiety

The N-phenyl ring of the benzamide is another key site for modification, primarily through electrophilic aromatic substitution reactions. The amide group (-NHCO-) as a whole acts as an activating, ortho-, para-directing substituent on the N-phenyl ring. stackexchange.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the phenyl ring, increasing its electron density and directing incoming electrophiles to the positions ortho and para to the nitrogen.

Common functionalization reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro- and 4-nitro-substituted N-phenyl derivatives. The para product is often favored due to reduced steric hindrance compared to the ortho position. stackexchange.com

Halogenation: Reactions with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce halogen atoms at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: These reactions can introduce alkyl or acyl groups onto the ring, although the amide group can sometimes interfere with the Lewis acid catalyst.

The table below outlines potential functionalizations of the N-phenyl ring.

| Reaction Type | Reagent(s) | Position of Substitution | Potential Product Name |

| Nitration | HNO₃, H₂SO₄ | para (major), ortho (minor) | 3-(chloromethyl)-N-(4-nitrophenyl)benzamide |

| Bromination | Br₂, FeBr₃ | para (major), ortho (minor) | N-(4-bromophenyl)-3-(chloromethyl)benzamide |

| Acylation | CH₃COCl, AlCl₃ | para | N-(4-acetylphenyl)-3-(chloromethyl)benzamide |

Modifications of the Benzamide Aromatic Ring

Functionalization of the benzamide aromatic ring (Ring A) is more complex due to the presence of two substituents: the chloromethyl group at the 3-position and the N-phenylcarboxamide group at the 1-position. Their directing effects must be considered for any further electrophilic substitution.

N-Phenylcarboxamide group (-CONHPh): This group is deactivating and a meta-director due to the electron-withdrawing nature of the carbonyl group. It directs incoming electrophiles to the 5-position.

Chloromethyl group (-CH₂Cl): This group is weakly deactivating and an ortho-, para-director. It directs incoming electrophiles to the 2-, 4-, and 6-positions.

The directing effects are therefore conflicting. The outcome of an electrophilic substitution reaction will depend on the specific reagents and conditions used. However, the deactivating effect of the amide is generally strong, suggesting that substitution might preferentially occur at the position meta to the amide (position 5), which is also ortho to the chloromethyl group, potentially leading to the 3-(chloromethyl)-5-substituted-N-phenylbenzamide derivative. A patent describing the chloromethylation of certain benzamides notes substitution at the meta position, highlighting the influence of the amide functionality. google.com

Development of Isosteres and Bioisosteres

Isosteres are atoms, ions, or molecules that have similar shapes and often similar electronic configurations. Bioisosterism is a strategy used extensively in drug design to modify a lead compound by replacing a functional group with another that retains similar biological activity but may alter physicochemical or pharmacokinetic properties. ufrj.brresearchgate.net This approach can be applied to this compound to explore new chemical space.

Classical and Non-Classical Bioisosteres:

Amide Bond Replacements: The amide bond is a critical structural feature. It can be replaced with other groups to alter properties like metabolic stability, hydrogen bonding capacity, and conformation. nih.govresearchgate.net Common bioisosteres for the amide linkage include thioamides, esters, ketones, sulfonamides, and stable heterocyclic rings like 1,2,4-oxadiazoles or triazoles. mdpi.com

Chloromethyl Group Replacements: The chloromethyl group can be replaced by other groups to modulate lipophilicity, polarity, and metabolic stability. For instance, replacing it with a trifluoromethyl (-CF₃) group can significantly increase lipophilicity and block metabolic oxidation at that site.

The following table provides examples of potential isosteric and bioisosteric modifications for this compound.

| Original Group/Moiety | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters hydrogen bonding and electronic character. nih.gov |

| Amide (-CONH-) | 1,2,4-Triazole (heterocycle) | Increases metabolic stability, acts as a rigid linker. researchgate.net |

| Chloromethyl (-CH₂Cl) | Trifluoromethyl (-CF₃) | Enhances metabolic stability and lipophilicity. nih.gov |

| N-Phenyl Ring | Pyridyl Ring | Introduces a basic nitrogen for potential salt formation and hydrogen bonding. nih.gov |

| Benzamide Ring | Thiophene-carboxamide | Alters electronic distribution and potential for π-stacking interactions. |

Conclusion

Applications in Advanced Organic Synthesis and Molecular Design

Utilization as a Building Block for Complex Molecular Architectures

Organic building blocks are functionalized molecules that form the basis of organic synthesis, enabling the construction of more complex molecular structures. sigmaaldrich.com These blocks are fundamental in medicinal chemistry, organic chemistry, and material chemistry for the bottom-up assembly of molecular architectures. sigmaaldrich.com The development of new chemical building blocks is crucial for making complex chemistry more accessible and efficient. sciencedaily.com

The structure of 3-(chloromethyl)-N-phenylbenzamide, with its reactive chloromethyl group, makes it a valuable building block for synthesizing more complex molecules. This electrophilic center readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups and the construction of larger molecular frameworks. For instance, the chloromethyl group can react with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds, a key step in building molecular diversity.

An example of its application is in the synthesis of tetrazole derivatives. The chloromethyl group can be transformed into a tetrazole ring, a common motif in medicinal chemistry. For example, the synthesis of N-triphenylmethyl-5-[4-(bromomethyl) biphenyl-2-yl] tetrazole has been reported, which can then be further functionalized. researchgate.net This highlights the role of the chloromethyl group as a reactive handle for introducing complex heterocyclic systems.

The benzamide (B126) portion of the molecule also offers opportunities for modification. The N-phenyl group can be substituted with different aromatic or aliphatic groups to modulate the properties of the final molecule. This modularity allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the starting materials. beilstein-journals.orgmdpi.com The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgorgsyn.orgresearchgate.net

While direct participation of this compound as a primary component in a classical Ugi reaction is not extensively documented, its functional groups suggest potential for its involvement in modified or related MCRs. The core benzamide structure is a common feature in products of MCRs. For instance, Ugi reactions have been used to synthesize α-phenylacetamido amides and N-cyclohexyl-2-(2-hydroxyphenylamino)acetamide derivatives. researchgate.netresearchgate.net

The reactive chloromethyl group of this compound could be utilized in post-MCR modifications. A complex molecule assembled through an MCR could subsequently be reacted with this compound to introduce the benzamide moiety. Alternatively, derivatives of this compound, where the chloro group is replaced by a component suitable for an MCR (e.g., an aldehyde or an amine), could be synthesized.

Furthermore, isocyanide-mediated MCRs can lead to the formation of various heterocyclic structures, including tetrazoles. researchgate.net Given that the chloromethyl group can be a precursor to a tetrazole ring, this suggests a synthetic strategy where an MCR is used to build a complex scaffold, followed by the transformation of the chloromethyl group.

Precursor for Advanced Chemical Reagents (e.g., Derivatization Agents for Analytical Techniques)

Chemical derivatization is a technique used to convert an analyte into a product of similar structure that is more suitable for analysis, often by enhancing its detectability. tcichemicals.com In High-Performance Liquid Chromatography (HPLC), derivatizing reagents are employed to improve the chromatographic properties or detectability of compounds. tcichemicals.comsdiarticle4.com

The reactive chloromethyl group in this compound makes it a potential precursor for synthesizing derivatization agents. This group can react with various nucleophiles to introduce a tag that enhances detection. For instance, reagents with chloromethyl groups can react with carboxylic acids to form esters that are stable and easily detectable by UV or fluorescence detectors in HPLC. tcichemicals.com

While this compound itself is not a standard derivatization agent, its structure could be modified to create one. For example, incorporating a fluorophore or a chromophore into the N-phenyl ring would yield a reagent that, upon reaction via its chloromethyl group, would label analytes for sensitive detection.

Scaffold for Rational Molecular Design and Optimization

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. nih.gov In drug discovery and medicinal chemistry, scaffolds are crucial for developing new therapeutic agents through structure-activity relationship (SAR) studies. nih.govmdpi.comnih.gov

The N-phenylbenzamide framework of this compound serves as a valuable scaffold for rational molecular design. The ability to modify both the acyl (benzamide) and amine (N-phenyl) portions of the molecule, in addition to the reactive chloromethyl group, provides a platform for systematic structural modifications to optimize biological activity. nih.gov

SAR studies on N-phenylbenzamide analogs have demonstrated the importance of substituents on both phenyl rings for activity against various biological targets. For example, the introduction of electron-withdrawing groups has been shown to be beneficial for the antischistosomal potency of N-phenylbenzamides. nih.govresearchgate.net The chloromethyl group at the 3-position of the benzoyl ring offers a key point for diversification, allowing for the introduction of a wide range of substituents to probe the chemical space around the scaffold.

This scaffold approach allows researchers to build libraries of related compounds, systematically altering their properties to understand how structural changes affect biological function. nih.gov This process is central to lead optimization in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties. nih.gov The versatility of the this compound scaffold makes it an attractive starting point for such optimization efforts.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.

Analysis of the electronic structure would reveal the distribution of electrons within the 3-(chloromethyl)-N-phenylbenzamide molecule. Key properties that would be calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. For instance, the oxygen atom of the carbonyl group and the chlorine atom would be expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the amide group would be a region of low electron density (positive potential), indicating its role as a hydrogen bond donor.

Table 1: Hypothetical Calculated Electronic Properties for this compound

| Property | Hypothetical Value | Significance |

| Dipole Moment | ~3.5 D | Indicates a significant molecular polarity. |

| Polarizability | ~25 ų | Reflects the deformability of the electron cloud. |

| Molecular Electrostatic Potential | Negative on C=O, Cl; Positive on N-H | Predicts sites for intermolecular interactions. |

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of molecular orbitals, which are spread across the entire molecule. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich N-phenyl group, while the LUMO might be centered on the benzoyl moiety.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) | Implication |

| HOMO | -6.5 | Electron-donating capability. |

| LUMO | -1.2 | Electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 | Indicates high kinetic stability. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions.

Conformational analysis would be used to identify the most stable three-dimensional arrangements of the molecule. This involves rotating the single bonds, particularly the C-N amide bond and the bonds connecting the phenyl rings to the amide group. The calculations would reveal the dihedral angles that correspond to the lowest energy conformations. For benzanilides, a non-planar conformation is typically the most stable due to steric hindrance between the aromatic rings. The amide group itself is generally planar.

A potential energy surface scan would map the energy of the molecule as a function of the rotation around key bonds. This landscape reveals the energy barriers that must be overcome for the molecule to transition between different conformations. The height of these rotational barriers provides information about the molecule's flexibility at different temperatures. For this compound, the barrier to rotation around the C-N amide bond is expected to be significant due to the partial double bond character of this bond.

Table 3: Hypothetical Rotational Barriers for this compound

| Rotational Bond | Hypothetical Energy Barrier (kcal/mol) | Description |

| C(O)-N | 15 - 20 | High barrier, restricted rotation. |

| C(aroyl)-C(O) | 3 - 5 | Lower barrier, more flexible. |

| N-C(phenyl) | 4 - 6 | Moderate barrier, influenced by substituents. |

Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's motion. By simulating the movements of all atoms over time, MD can explore the conformational space accessible to the molecule at a given temperature and in a specific environment (e.g., in a solvent). This would reveal the dynamic equilibrium between different conformations and the timescales of conformational changes.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to investigate potential chemical reactions involving this compound. This would involve identifying the transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate. For example, the nucleophilic substitution of the chlorine atom in the chloromethyl group could be modeled to understand its reactivity with various nucleophiles. The calculations would provide a detailed picture of the bond-breaking and bond-forming processes during the reaction.

Molecular Docking and Binding Interaction Prediction Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a target protein. For N-phenylbenzamide derivatives, molecular docking studies have been employed to elucidate their potential as therapeutic agents, such as anticancer and antiparasitic drugs. nih.govnih.gov

The general workflow for molecular docking of a compound like this compound would involve several key steps. Initially, the three-dimensional structure of the ligand is generated and optimized to its lowest energy conformation. Subsequently, a target protein is selected based on the therapeutic area of interest. For instance, in the context of anticancer research on related benzamides, proteins like ABL1 kinase have been used as targets. nih.gov The protein structure, often obtained from a repository like the Protein Data Bank (PDB), is prepared by removing water molecules and adding hydrogen atoms.

Docking simulations are then performed using specialized software, which places the ligand into the binding site of the protein and scores the different poses based on a scoring function that estimates binding affinity. The resulting complexes are analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

While direct molecular docking studies on this compound are not readily found, research on analogous N-phenylbenzamide derivatives illustrates the common methodologies. These studies often utilize a range of computational tools and target proteins to predict binding interactions.

| Parameter | Description | Examples from N-phenylbenzamide Derivative Studies |

| Docking Software | Algorithms used to predict the binding orientation and affinity of a ligand to a target molecule. | AutoDock, iGEMDOCK, OpenEye Scientific Software. uni.lu |

| Target Proteins | Biological macromolecules (e.g., enzymes, receptors) chosen for the docking simulation based on their role in a disease pathway. | ABL1 kinase (anticancer), Kinetoplast DNA (antiparasitic), Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) (antimalarial). nih.govnih.govresearchgate.net |

| Ligand Preparation | The process of generating a 3D structure of the small molecule and optimizing its geometry. | Energy minimization using computational chemistry software. |

| Protein Preparation | The process of preparing the macromolecular structure for docking, which often includes adding hydrogens and removing water molecules. | Utilization of utilities like PDB2RECEPTOR. uni.lu |

| Interaction Analysis | Identification of the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. | Visualization using software like BIOVIA Discovery Studio Visualizer or PyMOL. rsc.org |

These methodologies provide a robust framework for predicting how this compound might interact with various biological targets, thereby guiding the design of future experimental studies.

Prediction of Spectroscopic Parameters

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. For a compound like this compound, DFT calculations can provide theoretical values for NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)), the electronic structure of the molecule is calculated. researchgate.net From this, various properties can be derived. For example, NMR shielding tensors can be calculated and converted into chemical shifts, which can then be compared to experimental NMR spectra. Similarly, the calculation of vibrational frequencies allows for the assignment of peaks in an experimental IR spectrum. researchgate.netresearchgate.net

While specific predicted spectroscopic data for this compound is not available in the surveyed literature, studies on similar benzamide (B126) derivatives demonstrate the application of these computational methods. For instance, research on other substituted benzamides has shown a good correlation between DFT-calculated and experimentally observed values for vibrational frequencies and NMR chemical shifts. researchgate.net

Furthermore, computational tools can predict other parameters such as collision cross-section (CCS) values, which are relevant for ion mobility-mass spectrometry. For this compound, predicted CCS values for different adducts have been calculated using methods like CCSbase. nih.govuni.lu

| Spectroscopic Parameter | Computational Method | Typical Software/Basis Set | Predicted Information |

| NMR Chemical Shifts | Gauge-Independent Atomic Orbital (GIAO) method within DFT. | Gaussian, B3LYP/6-311G(d,p). researchgate.net | 1H and 13C chemical shifts. |

| IR Vibrational Frequencies | Calculation of harmonic vibrational frequencies using DFT. | Gaussian, B3LYP/6-311G(d,p). researchgate.net | Wavenumbers and intensities of vibrational modes. |

| UV-Vis Spectra | Time-Dependent DFT (TD-DFT). | Gaussian, TD-B3LYP. nih.gov | Electronic transition energies and oscillator strengths. |

| Collision Cross Section | Machine learning models trained on experimental data. | CCSbase. nih.govuni.lu | Predicted CCS (Ų) for different ionic adducts. |

These computational approaches are essential for a deeper understanding of the molecular properties of this compound and are a cornerstone of modern chemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-(chloromethyl)-N-phenylbenzamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information on the chemical environment of the protons and carbons within the molecule. However, for an unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are essential. researchgate.netnih.gov These experiments reveal through-bond and through-space correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. researchgate.netsdsu.edu For this compound, COSY would show correlations between the neighboring aromatic protons on both the N-phenyl ring and the 3-(chloromethyl)benzoyl ring, helping to trace the connectivity within each aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com It is a crucial step in assigning the carbon skeleton by linking the well-resolved proton spectrum to the carbon spectrum. Each aromatic C-H group and the -CH₂Cl group would show a distinct correlation peak.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is particularly powerful for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the correlation from the NH proton to the carbonyl carbon and to carbons of the N-phenyl ring, and correlations from the CH₂ protons to the C3 carbon of the benzoyl ring and its neighbors.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments that show through-bond connectivity, NOESY reveals through-space proximity between nuclei. researchgate.net This can be used to determine the molecule's preferred conformation in solution. For instance, correlations might be observed between the CH₂Cl protons and the aromatic proton at the C4 or C2 position of the same ring.

The expected NMR data is fundamental for structural verification. A combination of these 1D and 2D techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HSQC, HMBC) |

|---|---|---|---|

| C=O | - | ~165.5 | HMBC to NH, H-2, H-6 |

| NH | ~8.0 | - | COSY to H-2', H-6'; HMBC to C=O, C-1', C-2', C-6' |

| C-1 | - | ~135.0 | HMBC from H-2, H-6 |

| C-2 | ~7.8 | ~127.0 | COSY to H-4; HSQC to C-2; HMBC to C=O, C-4, C-6 |

| C-3 | - | ~138.5 | HMBC from CH₂Cl, H-2, H-4 |

| C-4 | ~7.5 | ~129.0 | COSY to H-2, H-5; HSQC to C-4; HMBC to C-2, C-6 |

| C-5 | ~7.4 | ~131.5 | COSY to H-4, H-6; HSQC to C-5; HMBC to C-1, C-3 |

| C-6 | ~7.7 | ~126.0 | COSY to H-5; HSQC to C-6; HMBC to C=O, C-2, C-4 |

| CH₂Cl | ~4.6 | ~45.5 | HSQC to C(CH₂Cl); HMBC to C-2, C-3, C-4 |

| C-1' | - | ~137.8 | HMBC from NH, H-2', H-6' |

| C-2'/C-6' | ~7.6 | ~120.5 | COSY to H-3'/H-5'; HSQC to C-2'/C-6'; HMBC to C-4', C=O |

| C-3'/C-5' | ~7.3 | ~129.2 | COSY to H-2'/H-6', H-4'; HSQC to C-3'/C-5' |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) can provide information about its conformation, polymorphism, and intermolecular interactions in the crystalline state. mdpi.comnih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid powder. nih.gov By analyzing the chemical shifts and through-space dipolar couplings in the solid state, one could characterize the packing arrangement of the molecules in the crystal lattice, which is information inaccessible from solution-state experiments. nih.gov

LIS analysis is a technique used to simplify complex NMR spectra and to aid in structural assignments. It involves adding a paramagnetic lanthanide complex, known as a Lanthanide Shift Reagent (LSR), to the NMR sample. organicchemistrydata.orgnih.gov For this compound, an LSR such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or Eu(fod)₃ would coordinate to the Lewis basic amide oxygen. organicchemistrydata.orgrsc.org This coordination induces large changes (shifts) in the chemical shift values of nearby protons. The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion. Protons closer to the amide group (e.g., the NH proton, H-2, H-6, and H-2'/H-6') would experience the largest shifts, helping to confirm their assignment. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uni.lu

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. It measures the mass of the molecule with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula from the measured monoisotopic mass. For this compound, the molecular formula C₁₄H₁₂ClNO results in a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) and allows for its calculated monoisotopic mass to be matched with the experimental value, confirming the elemental composition. nih.gov

Table 2: Predicted HRMS Data for this compound

| Ion Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₃ClNO]⁺ | 246.0680 |

| [M+Na]⁺ | [C₁₄H₁₂ClNNaO]⁺ | 268.0500 |

| [M+K]⁺ | [C₁₄H₁₂ClKNO]⁺ | 284.0239 |

Data based on predicted values for the most abundant isotopes. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that separates components of a mixture by LC before their detection by MS. This is essential for analyzing the compound in complex matrices like biological fluids or environmental samples. While the compound can be analyzed directly, derivatization can be employed to enhance detection sensitivity and selectivity. researchgate.netnih.gov The reactive chloromethyl group on the molecule is a prime site for chemical derivatization. For instance, it can be reacted with a nucleophilic reagent that contains a permanently charged group or a highly ionizable moiety, thereby improving its ionization efficiency in the mass spectrometer's source and leading to lower detection limits. researchgate.net This strategy is widely used in metabolomics and trace analysis to quantify low-abundance analytes. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bond vibrations within the this compound molecule. While a complete, published spectrum for this specific compound is not widely available, the expected vibrational modes can be assigned based on the analysis of its constituent functional groups and data from analogous benzamide (B126) structures.

The key functional groups contributing to the vibrational spectrum are the secondary amide linkage (-CONH-), the two phenyl rings, and the chloromethyl group (-CH2Cl). The amide group itself gives rise to several characteristic bands:

N-H Stretching: A sharp band is expected in the region of 3300-3500 cm⁻¹. In a related molecule containing a chloromethyl group, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, the N-H stretch was observed at 3300 cm⁻¹. mdpi.com

Amide I (C=O Stretching): This is typically a very strong absorption band found between 1630 and 1680 cm⁻¹. The aforementioned N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide showed a C=O stretch at 1611 cm⁻¹. mdpi.com

Amide II (N-H Bending and C-N Stretching): This band, usually found between 1510 and 1570 cm⁻¹, results from a coupling of the N-H in-plane bend and C-N stretching vibrations.

Amide III (C-N Stretching and N-H Bending): This is a more complex vibration appearing in the 1200-1300 cm⁻¹ range.

Other significant vibrations include the aromatic C-H stretching above 3000 cm⁻¹, the aliphatic C-H stretching of the chloromethyl group between 2850 and 3000 cm⁻¹, and the C-Cl stretching vibration, which is expected in the 600-800 cm⁻¹ region.

The complementary nature of IR and Raman spectroscopy is particularly useful. While the polar C=O and N-H bonds produce strong IR signals, the non-polar vibrations of the phenyl rings often yield strong signals in the Raman spectrum.

Table 1: Predicted Vibrational Modes for this compound

X-ray Crystallography for Solid-State Structure Elucidation

A search of the available scientific literature did not yield a solved single-crystal X-ray structure for this compound (C₁₄H₁₂ClNO). However, the crystal structure of the related compound 3-Chloro-N-phenylbenzamide (C₁₃H₁₀ClNO), which features a chlorine atom directly on the benzoyl ring instead of on a methyl group, has been reported. nih.gov In that structure, intermolecular N—H···O hydrogen bonds link the molecules into infinite chains. nih.gov While this provides insight into the types of interactions common to this class of compounds, the conformational and packing arrangement of this compound could differ significantly due to the presence of the more flexible and sterically demanding chloromethyl group.

Were a crystal structure of this compound to be determined, it would provide invaluable data, as summarized in the hypothetical table below.

Table 2: Hypothetical Data from X-ray Crystallography of this compound

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity assessment of synthetic compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

For preparative-scale purification following synthesis, flash column chromatography is a standard and effective method. This technique utilizes a glass column packed with a solid adsorbent, typically silica (B1680970) gel, through which a solvent mixture (mobile phase) is pushed under positive pressure. For a molecule of intermediate polarity like this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The ratio is optimized to achieve good separation of the desired product from any unreacted starting materials or by-products.

For the critical assessment of final product purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reverse-phase HPLC is particularly well-suited for this analysis. In this mode, the stationary phase is non-polar (e.g., silica gel chemically modified with C18 alkyl chains), and the mobile phase is a polar solvent mixture, such as water and an organic modifier like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column, typically by a UV detector, generating a chromatogram where the area of the product peak corresponds to its purity. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure that any potential impurities with different polarities are effectively separated and detected.

Table 3: Common Chromatographic Techniques for Analysis and Purification

Table of Mentioned Compounds

Structure Activity Relationship Sar and Molecular Interaction Studies

Design Principles for SAR Investigations of Benzamide (B126) Derivatives

The fundamental principle of SAR analysis involves systematically altering the molecular structure of a lead compound to determine the importance of different structural elements for its biological activity. drugdesign.org For benzamide derivatives, this process focuses on modifications to the two aromatic rings and the central amide linker.

Key design principles for an SAR investigation of 3-(chloromethyl)-N-phenylbenzamide would include:

Modification of the Benzoyl Ring: The substituent at the 3-position, a chloromethyl group (-CH₂Cl), is a key feature. SAR studies would explore:

Positional Isomerism: Moving the chloromethyl group to the 2- (ortho) or 4- (para) position to understand the spatial requirements of the binding pocket.

Homologation: Extending the alkyl chain (e.g., to a chloroethyl group) to probe for additional hydrophobic interactions.

Substitution of the Chlorine Atom: Replacing the chlorine with other halogens (F, Br, I) to modulate electronic and steric properties, or with other functional groups (e.g., -OH, -OCH₃, -CN) to introduce hydrogen bonding or dipole interactions.

Modification of the N-Phenyl Ring: The unsubstituted phenyl ring offers a template for numerous modifications.

Introducing various substituents (e.g., methyl, methoxy, halogen, nitro) at the ortho, meta, and para positions can systematically alter the ring's electronic properties (electron-donating vs. electron-withdrawing) and steric bulk. For instance, studies on anticonvulsant 4-amino-N-phenylbenzamides found that an o-methyl group on the N-phenyl ring was crucial for maintaining a specific, active conformation. nih.gov

Alteration of the Amide Linker: The central -CONH- group is a critical hydrogen-bonding motif. nih.gov While less frequently modified, changes like N-methylation (to -CON(CH₃)-) can be used to probe the importance of the amide N-H as a hydrogen bond donor.

These systematic modifications help build a comprehensive map of the structural requirements for activity, guiding the design of more potent and selective analogues. nih.govcollaborativedrug.com

Strategies for Modulating Molecular Recognition with Biological Targets

Molecular recognition is the specific interaction between a molecule and its biological target, such as an enzyme or a DNA sequence. For benzamide derivatives, various strategies are employed to enhance these interactions.

Enzyme-Ligand Interactions: Many benzamides function as enzyme inhibitors. mdpi.comvensel.orgresearchgate.netnih.gov The design strategy often involves incorporating functional groups that can form specific interactions with amino acid residues in the enzyme's active site. For this compound, the carbonyl oxygen of the amide is a key hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking or hydrophobic interactions. mdpi.com The reactive chloromethyl group could potentially form a covalent bond with a nucleophilic residue (e.g., cysteine) in a target enzyme, leading to irreversible inhibition.

Protein-Protein Interaction (PPI) Disruption: Oligo-benzamide scaffolds have been developed as rigid frameworks that can mimic α-helices, which are common motifs in protein-protein interfaces. nih.gov By positioning key functional groups in a spatially precise manner, these molecules can disrupt essential PPIs. nih.gov While this compound is a single unit, this principle highlights how benzamide scaffolds can be used as building blocks for more complex modulators of biological pathways. rsc.org

Table 1: Examples of Benzamide Derivatives and Their Biological Targets

| Derivative Class | Example Compound | Biological Target/Mechanism | Reference |

| Antiviral | 2,2'-dithiobis[benzamides] | HIV Nucleocapsid Protein (NCp7) | nih.gov |

| Neuroprotective | 5-styrylbenzamides | Cholinesterases (AChE, BChE) | mdpi.com |

| Anticancer | Substituted Benzamides | Cytochrome P450 1B1 (CYP1B1) | vensel.org |

| Anti-inflammatory | Arylideneoxazolone-based Benzamides | Cyclooxygenase-2 (COX-2) | nih.gov |

| Antiprotozoal | Bis(2-aminoimidazolines) N-phenylbenzamides | Kinetoplast DNA (kDNA) Minor Groove | nih.gov |

Biophysical Characterization of Molecular Interactions

To fully understand how a molecule like this compound interacts with its target, a range of biophysical techniques are employed. These methods provide quantitative data on binding affinity, stoichiometry, and the conformational changes that occur upon binding.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to study the solution behavior of benzamides and to map their binding site on a protein target. It can reveal which atoms are involved in the interaction and provide structural details of the complex. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is used to assess changes in the secondary structure of a protein upon ligand binding. For example, it was used to show that zinc ejection from a viral protein by a benzamide derivative resulted in a loss of the protein's structural integrity. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can confirm the formation of covalent complexes between a reactive compound, such as one with a chloromethyl group, and its protein target. nih.gov

Calorimetry: Isothermal Titration Calorimetry (ITC) is a powerful tool for quantifying the thermodynamics of binding, providing direct measurement of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

Other Techniques: Fluorescence-based methods like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) are widely used to study protein-ligand and protein-protein interactions in a high-throughput manner. nih.gov

In Vitro Mechanistic Studies at the Molecular Level

Once binding is confirmed, in vitro studies are essential to elucidate the precise molecular mechanism of action.

Enzyme Inhibition Mechanisms: For enzyme inhibitors, kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). mdpi.com This involves measuring enzyme activity at various substrate and inhibitor concentrations. If this compound were an enzyme inhibitor, these studies would reveal whether it binds to the enzyme's active site or an allosteric site.

Binding Mode Analysis: Molecular docking is a computational technique used to predict the preferred orientation and conformation of a ligand when bound to a target protein. mdpi.comvensel.orgresearchgate.net For this compound, docking studies would generate hypotheses about its specific interactions within a binding pocket, which can then be tested experimentally through site-directed mutagenesis of the target protein. For example, docking studies of tyrosinase inhibitors revealed specific interactions that were stronger than those of the positive control, kojic acid. researchgate.netvjs.ac.vn

Covalent Modification: The presence of the electrophilic chloromethyl group suggests a potential mechanism involving covalent bond formation. In vitro studies using mass spectrometry can identify the specific amino acid residue(s) on the target protein that are modified by the compound, confirming a covalent mechanism of action. nih.gov

Rational Design Based on Interaction Hypotheses

The culmination of SAR, biophysical, and mechanistic studies is the rational design of new and improved compounds. nih.gov This process uses the accumulated knowledge to make targeted, hypothesis-driven modifications to the lead structure.

For this compound, a rational design cycle might proceed as follows:

Hypothesis Generation: Based on initial screening and docking studies, a hypothesis is formed about the key interactions between the compound and its biological target. For example, the N-phenyl ring might fit into a hydrophobic pocket, while the carbonyl oxygen forms a critical hydrogen bond.

Design and Synthesis: New analogues are designed to test this hypothesis. For instance, if a larger hydrophobic pocket is suspected, an analogue with a biphenyl group instead of the phenyl group might be synthesized. To enhance hydrogen bonding, electron-withdrawing groups could be added to the benzoyl ring to increase the acidity of the amide N-H.